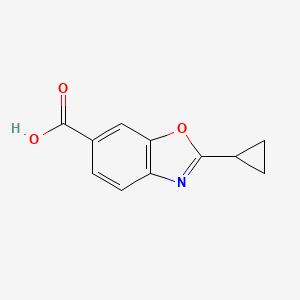

2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid

Description

2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound featuring a benzoxazole core substituted with a cyclopropyl group at position 2 and a carboxylic acid group at position 4. The cyclopropyl substituent introduces steric and electronic effects due to its strained three-membered ring, which may enhance metabolic stability compared to linear alkyl groups. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for drug candidates or functional materials .

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHWEGKKZFHJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol with cyclopropyl carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.

Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazole Derivatives

2-Methyl-1,3-benzoxazole-6-carboxylic Acid

- Structure : Replaces the cyclopropyl group with a methyl group.

- Solubility: Lower steric hindrance compared to cyclopropyl may improve aqueous solubility. Cost: Available at lower prices (e.g., €38.00/g from CymitQuimica vs. $197.00/250 mg for the cyclopropyl analog from Santa Cruz Biotechnology) .

| Compound | Substituent | Molecular Weight (g/mol) | Price (per gram) | Supplier |

|---|---|---|---|---|

| 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid | Cyclopropyl | ~205.2 | $788.00 | Santa Cruz Biotech |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | Methyl | 177.16 | €38.00 | CymitQuimica |

2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic Acid

- Structure : Substituted with a dichlorophenyl group instead of cyclopropyl.

- Polymorphism: Patented polymorphs suggest pharmaceutical relevance, as crystal forms can influence bioavailability .

Heterocycle Variations

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid

- Structure : Benzothiazole core with sulfone (trioxo) groups.

- Key Differences :

2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic Acid

- Structure : Isoindoline-based core instead of benzoxazole.

- Impact : Altered aromaticity and electronic distribution may reduce π-π stacking interactions in drug-receptor binding .

Biological Activity

2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a benzoxazole ring, which is known for its pharmacological properties, and a cyclopropyl group that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, potentially affecting pathways involved in inflammation and cancer cell proliferation. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| U-937 (Leukemia) | 12.50 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.00 | Inhibition of proliferation |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can inhibit COX enzymes, leading to reduced prostaglandin E2 (PGE2) production. The following table summarizes the inhibitory effects on COX enzymes:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 23.8 | COX-2 |

| Celecoxib | 0.04 | COX-2 |

| Diclofenac | 19.45 | COX-1 |

These findings indicate that while the compound shows promise as an anti-inflammatory agent, it is less potent than established drugs like celecoxib and diclofenac.

Case Studies

A recent clinical study investigated the effects of this compound on patients with rheumatoid arthritis (RA). The study reported a significant reduction in pain and inflammation markers after a treatment period of six weeks. The results highlighted the compound's potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid to improve yield?

Methodological Answer:

- Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For cyclopropane ring formation, ensure precise control of stereochemistry using ring-closing metathesis or cyclopropanation reagents.

- Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance purity .

- Monitor intermediates using TLC or HPLC to identify side products and adjust reaction stoichiometry accordingly.

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

Methodological Answer:

- Store in airtight containers under inert gas (argon or nitrogen) to prevent oxidation.

- Maintain a dry, ventilated environment at 2–8°C to avoid hydrolysis or thermal degradation .

- Conduct periodic stability assessments using spectroscopic methods (e.g., NMR or FTIR) to detect decomposition.

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Use a combination of analytical techniques:

- HPLC-MS to confirm molecular weight and detect trace impurities.

- 1H/13C NMR to verify structural integrity and assess stereochemical consistency.

- Elemental analysis to validate empirical formula compliance.

- Compare retention times and spectral data with literature or reference standards .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound be resolved?

Methodological Answer:

- Perform solvent-dependent NMR studies to assess conformational flexibility or tautomerism.

- Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations unambiguously.

- Cross-validate with computational chemistry (DFT calculations) to predict chemical shifts and identify outliers caused by experimental artifacts .

Q. What strategies are effective in reconciling contradictions between computational reactivity predictions and experimental results?

Methodological Answer:

- Refine computational models by incorporating solvent effects (e.g., PCM or SMD solvation models) and explicit counterion interactions.

- Validate transition-state geometries using intrinsic reaction coordinate (IRC) analysis to confirm reaction pathways.

- Experimentally test computational hypotheses via kinetic isotope effects (KIE) or substituent-driven reactivity studies .

Q. How should researchers design experiments to assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the cyclopropyl or benzoxazole moieties.

- Use in vitro assays (e.g., enzyme inhibition, receptor binding) to evaluate biological activity.

- Pair with molecular docking simulations to predict binding modes and prioritize synthetic targets .

Q. What safety protocols are critical when handling this compound due to its acute toxicity risks?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles, lab coats) to minimize exposure.

- Implement spill containment protocols (e.g., inert absorbents like vermiculite) and dispose of waste as hazardous material .

- Conduct toxicity screenings (e.g., Ames test or cytotoxicity assays) to establish safety thresholds for further studies .

Data Analysis and Interpretation

Q. How should researchers statistically analyze variability in biological assay data involving this compound?

Methodological Answer:

- Apply ANOVA or Student’s t-tests to assess significance across replicates.

- Use dose-response curves (e.g., Hill equation) to calculate IC50/EC50 values and quantify potency.

- Address outliers via Grubbs’ test or robust regression methods .

Q. What methodologies are recommended for resolving conflicting literature reports on the compound’s reactivity?

Methodological Answer:

- Perform systematic reproducibility studies under controlled conditions (e.g., standardized solvents, temperatures).

- Conduct meta-analyses to identify trends or biases in published datasets.

- Use machine learning to correlate reaction conditions with outcomes and identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.